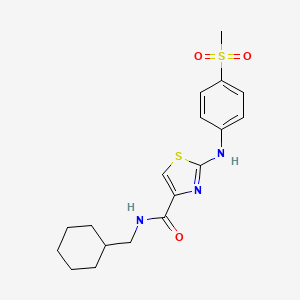
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a chemical compound that is used in scientific research. It is a part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazoles can be synthesized using different methods. For instance, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized by HI El-Subbagh et al .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They can undergo various chemical reactions due to the presence of the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
Research into heterocyclic compounds, such as thiazole derivatives, has shown a wide range of potential applications, particularly in the development of new antibiotic and antibacterial drugs. For instance, the synthesis of new thiazole derivatives through reactions involving carboxamides has been explored for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). This suggests that compounds like N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide could also be researched for similar applications, leveraging their heterocyclic and sulfonamide components.
Chemoselective Thionation-Cyclization
The efficiency of synthesizing thiazole derivatives via chemoselective thionation-cyclization has been demonstrated, offering a route to introduce various functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013). This method's adaptability suggests potential for creating diverse derivatives of N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, potentially enhancing its application in various fields, including medicinal chemistry and material science.
Antimicrobial Evaluation
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety and their evaluation as antimicrobial agents highlight the significant role of sulfonamide functionalities in developing new therapeutic agents. Such studies underline the sulfonamide group's contribution to the antimicrobial activity, suggesting that the methylsulfonyl group in the compound could also contribute to similar biological activities (Darwish et al., 2014).
Photophysical Properties
The investigation into the photophysical properties of sulfur-containing thiazoles indicates the potential for these compounds in material sciences, particularly in developing fluorescent molecules for sensing applications. The study on thiazoles with sulfur-containing groups suggests potential utility in detecting hazardous compounds and metals, which could be relevant for environmental monitoring and biomedical diagnostics (Murai, Furukawa, & Yamaguchi, 2018).
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)15-9-7-14(8-10-15)20-18-21-16(12-25-18)17(22)19-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXTHOHJPUQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)
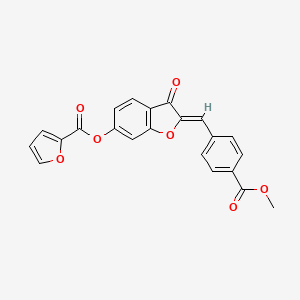
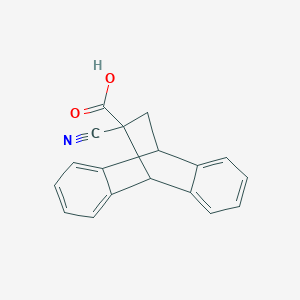
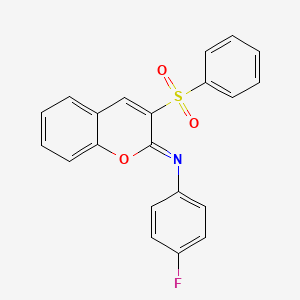
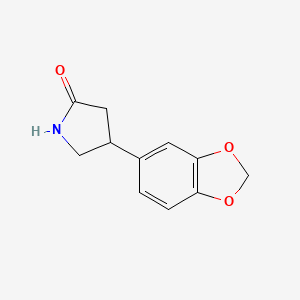
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
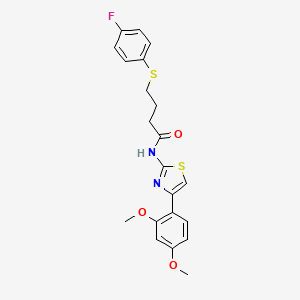
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
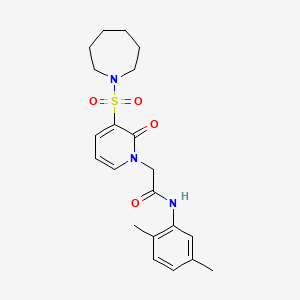
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385236.png)
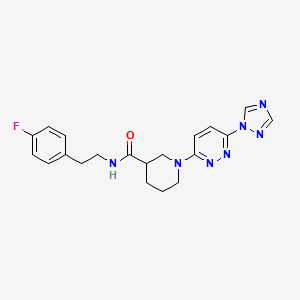
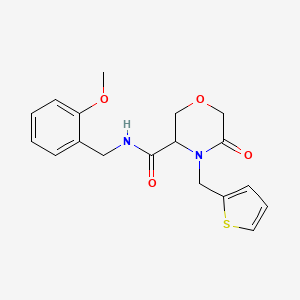
![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)